Tiglano e ingenano diterpenoides
Tigliane and ingenane diterpenoids are a class of terpenoid natural products characterized by their distinctive tiglane and ingenane skeletons. These compounds are widely distributed in various plant species, particularly in plants belonging to the Asteraceae family. Structurally, tiglianes exhibit a 15-membered ring system with a double bond at positions C-7 and C-8, while ingenanes feature a 16-membered ring system containing an additional oxygen atom.
These diterpenoids have garnered significant attention due to their diverse biological activities. Tigliane derivatives are known for their potential as anti-inflammatory agents, with studies indicating they may inhibit the expression of pro-inflammatory cytokines. Ingenane diterpenoids, on the other hand, exhibit strong antitumor and cytotoxic properties, making them promising candidates for cancer therapy research.
In addition to their pharmacological applications, tigliane and ingenane diterpenoids are also studied for their potential in agrochemicals, such as plant growth regulators. Their unique chemical structures make these compounds valuable tools for medicinal chemistry and natural product synthesis.

Estructura | Nombre químico | CAS | MF |
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3-O-benzoyl-17-benzoyloxy-13-octanoyloxy-20-deoxyingenol | 1010444-02-6 | C42H50O9 |
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13,17-dibenzoyloxy-3-O-(2,3-dimethylbutanoyl)-20-deoxyingenol | 1010806-08-2 | C40H46O9 |
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12-Deoxy-16-hydroxy-phorbol-13-palmitat | 66583-69-5 | C36H58O7 |
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20-Deoxy,13,16-bis(benzoyloxy),3-benzoyl-Ingenol | 91413-68-2 | C41H40O9 |
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3-O-palmatoyl-5-O-angeloylingenol | 1313434-97-7 | C41H64O8 |
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N/A | 67492-52-8 | C46H74O10 |
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17-benzoyloxy-3-O-(2,3-dimethylbutanoyl)-13-octanoyloxyingenol | 1010806-04-8 | C41H56O10 |
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N/A | 1431512-03-6 | C35H46O9 |
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13-O-acetyl-4-deoxy-4alpha-phorbol-20-linoleate | 1429778-16-4 | C40H60O7 |
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kansuiphorin D | 133882-83-4 | C29H34O6 |
Literatura relevante
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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